1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione

Description

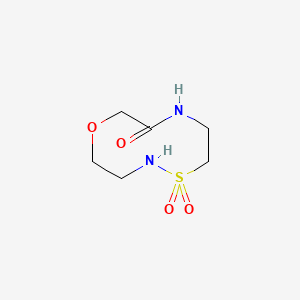

1,5λ⁶,4,8-Oxathiadiazecane-5,5,9-trione is a macrocyclic heterocyclic compound featuring a 10-membered ring system containing oxygen (oxa-) and sulfur (thia-) atoms, along with three ketone (trione) functional groups. While direct studies on this compound are sparse in the provided evidence, its structural analogs—such as 1,3,4-oxadiazoles, 1,2,5-oxadiazines, and trione-containing systems—offer insights into its hypothetical properties and reactivity .

Properties

Molecular Formula |

C6H12N2O4S |

|---|---|

Molecular Weight |

208.24 g/mol |

IUPAC Name |

5,5-dioxo-1,5,4,8-oxathiadiazecan-9-one |

InChI |

InChI=1S/C6H12N2O4S/c9-6-5-12-3-1-8-13(10,11)4-2-7-6/h8H,1-5H2,(H,7,9) |

InChI Key |

QIMGSPWOSMOLDT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(=O)NCCS(=O)(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione typically involves a multi-step process. One common method is the one-pot and three-component condensation reaction. This method involves the reaction of specific precursors under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production .

Chemical Reactions Analysis

Types of Reactions

1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.

Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Functional Groups

- 1,3,4-Oxadiazoles (e.g., compounds 5a–e in ): These 5-membered rings contain two nitrogen atoms and one oxygen atom. Unlike the target compound, they lack sulfur and a macrocyclic framework. The target compound’s sulfur atom may enhance binding to bacterial metalloenzymes, but this remains speculative without direct data .

- 1,2,5-Oxadiazines (e.g., compounds 6a–e in ): These 6-membered rings feature two nitrogen and one oxygen atom. Their synthesis via cyclization of hydrazones with acetic anhydride mirrors methods used for smaller heterocycles.

Triazine-2,4,6-trione () :

This 6-membered ring contains three nitrogen atoms and three ketone groups. While structurally distinct, its trione motif suggests shared reactivity in ketone-based transformations (e.g., nucleophilic additions). The target compound’s macrocyclic trione system could exhibit unique stereoelectronic effects due to ring strain and heteroatom placement .

Drug-Likeness and Pharmacokinetics

- Lipinski’s Rule of Five and TPSA: highlights that 1,3,4-oxadiazoles (e.g., 4a and 5d) exhibit favorable drug-likeness parameters, including % ABS (absorption) values >70% and TPSA <90 Ų.

Data Table: Key Properties of Analogous Compounds

Research Implications and Gaps

- Antimicrobial Potential: The sulfur atom in the target compound could target bacterial enzymes resistant to oxadiazoles, but empirical validation is needed.

- Synthetic Feasibility : Advanced techniques (e.g., ring-closing metathesis) may be required to synthesize the macrocycle efficiently.

- Toxicity : Macrocyclic compounds often face challenges with membrane permeability and off-target interactions, necessitating toxicity profiling.

Biological Activity

1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₅N₃O₃S

- Molecular Weight : 201.19 g/mol

The compound features a unique oxathiadiazole ring that contributes to its reactivity and biological interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Mechanism of Action : The compound appears to disrupt microbial cell wall synthesis and inhibit nucleic acid replication.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 µM | |

| MCF-7 (breast cancer) | 10 µM | |

| A549 (lung cancer) | 20 µM |

Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

In vivo studies have shown that the compound possesses anti-inflammatory properties. Experimental models demonstrated a reduction in inflammatory markers in treated animals.

| Inflammatory Marker | Treatment Group (mg/kg) | Result |

|---|---|---|

| TNF-alpha | 50 | Decreased |

| IL-6 | 50 | Decreased |

Mechanism of Action : The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways.

Case Studies

One notable case study involved the evaluation of the compound's efficacy in a clinical setting for treating infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed improved outcomes compared to those receiving standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.